molecular formula C14H19ClN2O3 B7988523 benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride CAS No. 1464137-27-6

benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride

Cat. No.: B7988523
CAS No.: 1464137-27-6
M. Wt: 298.76 g/mol
InChI Key: CCYRPQFFIQSESZ-UTONKHPSSA-N
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Description

Benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate hydrochloride is a heterocyclic compound featuring a piperidinone ring with an (R)-configured amino group at the 3-position and a benzyl ester moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYRPQFFIQSESZ-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464137-27-6
Record name 1-Piperidineacetic acid, 3-amino-2-oxo-, phenylmethyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464137-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Route 1: Piperidine Core Formation via Cyclocondensation

The (3R)-3-amino-2-oxopiperidine intermediate is synthesized through a cyclocondensation reaction between a protected γ-aminobutyric acid (GABA) derivative and a carbonyl source. For example, reacting (R)-4-aminobutan-1-ol with ethyl glyoxylate under acidic conditions generates the 2-oxopiperidine ring. Chiral resolution at this stage ensures the 3R configuration, often employing tartaric acid derivatives as resolving agents. The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent undesired side reactions during subsequent steps.

Route 2: Acetate Esterification and Amide Coupling

The piperidine core is functionalized at the 1-position via nucleophilic substitution with bromoacetyl bromide, followed by esterification with benzyl alcohol. Critical to this step is the use of anhydrous dimethylformamide (DMF) as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 78–85%. The Cbz-protected amine is then deprotected via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas, exposing the primary amine for hydrochloride salt formation.

Route 3: One-Pot Tandem Reactions

Recent advancements have enabled a one-pot synthesis combining ring formation, esterification, and salt precipitation. This method reduces purification steps by leveraging reactive intermediates in situ. For instance, combining (R)-3-aminopiperidin-2-one with benzyl chloroacetate in the presence of triethylamine generates the target compound, with hydrochloric acid added directly to precipitate the hydrochloride salt. While this route offers operational simplicity, it requires stringent pH control (6.5–7.0) to avoid racemization.

Optimization of Reaction Conditions

Temperature and pH Control

The cyclocondensation step in Route 1 is highly temperature-sensitive, with optimal performance at 60–65°C. Exceeding 70°C leads to ring-opening side reactions, reducing yields by 15–20%. Similarly, maintaining a pH of 4.5–5.0 during amine deprotection prevents premature salt formation and ensures complete hydrogenolysis.

Catalysts and Solvents

The use of DMAP in esterification (Route 2) accelerates the reaction by activating the carbonyl group of bromoacetyl bromide. Polar aprotic solvents like DMF enhance nucleophilicity, while tetrahydrofuran (THF) results in slower kinetics due to poor solubility of intermediates.

Purification and Isolation Techniques

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding white crystalline solids with >99% purity. Chromatography on silica gel with ethyl acetate/hexane gradients (20–50%) resolves stereochemical impurities, particularly the 3S enantiomer, which is pharmacologically inactive.

Hydrochloride Salt Formation

The free base is treated with 1.1 equivalents of hydrochloric acid in dichloromethane, followed by solvent evaporation under reduced pressure. Excess acid is removed via washing with cold diethyl ether, achieving a final pH of 2.0–2.5. This step ensures stoichiometric conversion, with yields of 90–95%.

Industrial-Scale Production Challenges

Scaling the synthesis introduces challenges in heat dissipation during exothermic steps (e.g., cyclocondensation) and maintaining stereochemical integrity in continuous flow systems. Current research focuses on immobilized catalysts and microwave-assisted reactions to improve energy efficiency.

Analytical Characterization

Table 1: Key Spectroscopic Data

ParameterValueMethod
Melting Point152–154°CDSC
[α]D²⁵ (c=1, H₂O)+12.3°Polarimetry
¹H NMR (DMSO-d6)δ 7.35 (m, 5H), 4.55 (s, 2H)400 MHz NMR

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity
    • Recent studies have indicated that derivatives of 2-oxopiperidine exhibit promising antidepressant effects. The structural similarity of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate to known antidepressants suggests potential efficacy in treating depression and anxiety disorders. A study demonstrated that compounds with similar structures showed significant serotonin reuptake inhibition, a common mechanism for antidepressant activity .
  • Neurological Applications
    • The compound's piperidine core is associated with neuroprotective properties. Research has shown that piperidine derivatives can enhance cognitive functions and may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. In vitro studies demonstrated that benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate can inhibit acetylcholinesterase, an enzyme linked to cognitive decline .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AntidepressantInhibition of serotonin reuptake; potential for treating depression
NeuroprotectiveInhibition of acetylcholinesterase; cognitive enhancement
AntinociceptiveReduction of pain perception in animal models
AntimicrobialExhibits activity against certain bacterial strains

Case Studies

  • Antidepressant Efficacy
    • A randomized controlled trial evaluated the antidepressant effects of a related compound in patients diagnosed with major depressive disorder. The study found that participants receiving the treatment showed a statistically significant reduction in depression scores compared to the placebo group, suggesting that similar compounds could be developed based on the structure of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate .
  • Cognitive Enhancement
    • In an animal model study, administration of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate resulted in improved performance in memory tasks. This study highlighted the compound's potential as a cognitive enhancer and its role in developing therapies for Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(3-amino)-2-oxopiperidin-1-YL)acetate hydrochloride salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester functionality may participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key Functional Groups and Modifications
  • Target Compound: Benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate hydrochloride Functional Groups: 2-Oxopiperidin, benzyl ester, tertiary amine (protonated as hydrochloride). Key Features: The piperidinone ring provides rigidity, while the amino group enables hydrogen bonding.
  • Benzyl (2S,3R)-2-Amino-3-hydroxybutanoate Hydrochloride (CAS: 141527-78-8) Functional Groups: Hydroxybutanoate ester, benzyl group, amino group.
  • Sarcosine Benzyl Ester Hydrochloride (CAS: 40298-32-6) Functional Groups: Methylamino group, benzyl ester. Key Differences: Lacks the heterocyclic ring, reducing steric hindrance and increasing metabolic instability .
  • rac-Methyl 2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetate Hydrochloride (CAS: 2648869-69-4)

    • Functional Groups : Morpholine ring, trifluoromethyl group, methyl ester.
    • Key Differences : Incorporates a morpholine ring and fluorine substituent, enhancing lipophilicity and metabolic resistance .
Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate hydrochloride N/A C₁₄H₁₇ClN₂O₃ ~296.75 Piperidinone, benzyl ester, amine
Benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride 141527-78-8 C₁₁H₁₄ClNO₃ 243.69 Hydroxybutanoate, benzyl ester
Sarcosine benzyl ester hydrochloride 40298-32-6 C₁₀H₁₄ClNO₂ 215.68 Methylamino, benzyl ester
rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride 2648869-69-4 C₉H₁₄ClF₃NO₃ 289.66 Morpholine, trifluoromethyl

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to free bases. Sarcosine benzyl ester hydrochloride (CAS 40298-32-6) exhibits moderate solubility in polar solvents, while the trifluoromethyl-morpholine derivative’s lipophilicity limits water solubility .
  • Stability: The piperidinone ring in the target compound may confer stability under physiological pH, contrasting with the hydrolytic sensitivity of benzyl esters in compounds like benzyl acetate (CAS 140-11-4) .

Biological Activity

Benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate; hydrochloride, also known by its CAS number 792884-63-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate; hydrochloride is C14_{14}H19_{19}ClN2_2O3_3, with a molar mass of approximately 298.77 g/mol. The compound features a piperidine ring, which is significant for its biological activity and interaction with various biological targets.

Research into the mechanism of action of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate; hydrochloride indicates that it may interact with specific receptors or enzymes in the body. Although detailed mechanisms are still under investigation, initial studies suggest potential roles in modulating neurotransmitter systems and influencing metabolic pathways.

Antioxidant Activity

One notable aspect of this compound is its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can damage cells and contribute to various diseases. Studies have shown that compounds similar to benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate exhibit significant antioxidant activity, suggesting that this compound may also possess such properties.

Neuroprotective Effects

Preliminary research indicates that benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate; hydrochloride may have neuroprotective effects. Neuroprotection is critical in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier could enhance its efficacy in protecting neuronal cells from degeneration.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar compounds. While specific data on benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate; hydrochloride is limited, related piperidine derivatives have shown promise against various bacterial strains, indicating potential for this compound as well.

Research Findings and Case Studies

Study/ResearchFindings
Antioxidant Study Demonstrated significant reduction in oxidative stress markers in vitro.
Neuroprotection Research Showed potential in protecting neuronal cells from apoptosis in animal models.
Antimicrobial Assessment Related compounds exhibited activity against Gram-positive bacteria; further studies needed for this compound.

Case Study: Neuroprotection in Animal Models

A recent study investigated the neuroprotective effects of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate; hydrochloride in mice subjected to induced oxidative stress. The results indicated a marked improvement in cognitive functions and a reduction in neuronal loss compared to control groups, suggesting that this compound could be beneficial for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate hydrochloride?

  • Methodological Answer : The compound's piperidinone core can be synthesized via cyanidation and cyclization reactions. For example, 4-chlorobutyryl chloride may serve as a precursor for piperidine ring formation, followed by benzylation and acetylation steps. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to preserve stereochemistry at the 3R-amino position . Post-synthesis, hydrochloride salt formation is achieved via acid-base titration with HCl in anhydrous solvents like dichloromethane .

Q. How should researchers ensure purity and validate the compound’s structure?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution). Monitor purity ≥98% as per USP standards for related benzazepine derivatives .
  • Spectroscopy : Confirm the 3R stereochemistry via 1^1H-NMR (e.g., coupling constants of the piperidinone ring protons) and chiral HPLC using a cellulose-based column .

Q. What are the critical stability parameters for long-term storage?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. Avoid aqueous solutions due to hydrolysis risks at the 2-oxopiperidin-1-yl moiety. Stability studies under ICH guidelines (25°C/60% RH) should monitor degradation products via LC-MS, focusing on oxazolidinone or diketopiperazine formation .

Advanced Research Questions

Q. How do stereochemical impurities impact biological activity, and how can they be quantified?

  • Methodological Answer : The 3R configuration is critical for binding to biological targets (e.g., proteases or kinases). Stereoisomers (3S or racemic mixtures) reduce potency. Quantify enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. For trace impurities (<0.1%), employ tandem LC-MS/MS with MRM transitions specific to stereoisomers .

Q. What degradation pathways are observed under accelerated stress conditions?

  • Methodological Answer : Under oxidative stress (40°C, 75% RH, 0.3% H2_2O2_2), the 2-oxopiperidinone ring undergoes hydrolysis to form a diketopiperazine derivative. In acidic conditions (pH 3), the benzyl ester group may hydrolyze to acetic acid. Use forced degradation studies with LC-HRMS to identify major degradants and validate stability-indicating methods .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in stereochemical purity or solvent effects. For example:

  • Solvent Polarity : Activity in polar solvents (DMSO) may differ from nonpolar (THF) due to aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability .
  • Batch Variability : Cross-validate synthetic batches using orthogonal techniques (e.g., 13^{13}C-NMR for carbonyl group integrity and XRPD for crystallinity) .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering pharmacokinetics?

  • Methodological Answer :

  • Co-solvents : Use cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility while maintaining bioavailability .
  • Prodrug Design : Modify the benzyl ester to a phosphate prodrug, which hydrolyzes in vivo to the active form. Validate via plasma stability assays .

Q. How is this compound applied in PROTAC® development?

  • Methodological Answer : The 3-amino group serves as a linker for conjugating E3 ligase ligands (e.g., VHL or CRBN ligands) to target proteins. Optimize linker length and rigidity using molecular docking simulations (e.g., Schrödinger Suite) to ensure ternary complex formation. Validate degradation efficiency via Western blotting for target protein levels .

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